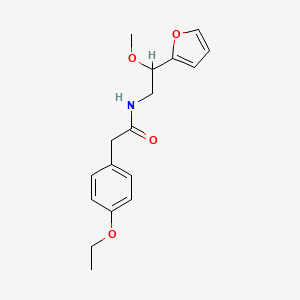

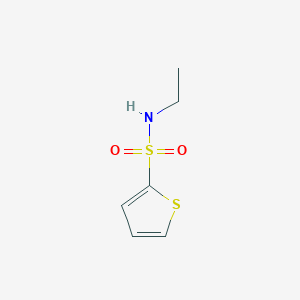

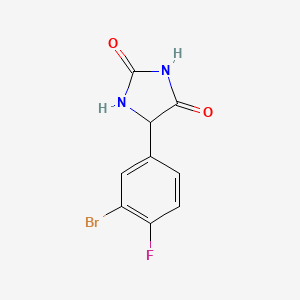

![molecular formula C21H23N3O2 B3006496 3,3-dimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide CAS No. 898428-40-5](/img/structure/B3006496.png)

3,3-dimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-dimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide, also known as DMQX, is a synthetic compound that belongs to the class of quinoxaline derivatives. DMQX has been widely studied for its potential applications in the field of neuroscience, particularly in the study of excitatory amino acid receptors.

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

- Neurokinin-1 Receptor Antagonism: A study by Harrison et al. (2001) explored an orally active, water-soluble neurokinin-1 (NK1) receptor antagonist. This compound shows potential for clinical efficacy in emesis and depression.

Cyclization Reactions and Derivative Synthesis

- Cyclization Reactions and Derivative Synthesis: Shikhaliev et al. (2008) reported on cyclization reactions involving aryl-, aroyl-, and cyanamides with methyl anthranilates and other compounds, leading to various quinazolin-4-one derivatives. This research highlights the compound's potential in creating new chemical entities (Shikhaliev et al., 2008).

Alpha 1-Adrenoceptor Binding Studies

- Alpha 1-Adrenoceptor Binding Studies: Bordner et al. (1988) investigated 1,3-diamino-6,7-dimethoxyisoquinoline derivatives for their alpha-adrenoceptor binding affinity and antihypertensive activity. This research suggests a role in understanding receptor-ligand interactions and designing antihypertensive agents (Bordner et al., 1988).

Quinazolin-4-one Formation

- Quinazolin-4-one Formation: Nathubhai et al. (2011) described the formation of quinazolin-4-ones from condensation reactions, revealing the compound's utility in synthesizing diverse quinazolin-4-one derivatives (Nathubhai et al., 2011).

Dye-Sensitized Solar Cells

- Dye-Sensitized Solar Cells: Wu et al. (2009) explored the use of certain cyanine dyes, including derivatives of 3,3-dimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide, for improving the photoelectric conversion efficiency in dye-sensitized solar cells (Wu et al., 2009).

Antitumor Activity

- Antitumor Activity: Al-Suwaidan et al. (2016) synthesized novel quinazolinone analogues, including derivatives of the compound, and demonstrated their broad-spectrum antitumor activity. This suggests its potential application in cancer research and therapy (Al-Suwaidan et al., 2016).

Structural Analysis and Biological Activity

- Structural Analysis and Biological Activity: Bai et al. (2012) conducted a study involving the synthesis and structural analysis of similar quinoline derivatives, providing insights into their potential biological activities (Bai et al., 2012).

Properties

IUPAC Name |

3,3-dimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2/c1-14-22-18-11-6-5-10-17(18)20(26)24(14)16-9-7-8-15(12-16)23-19(25)13-21(2,3)4/h5-12H,13H2,1-4H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVDYPPFLOSCNSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)CC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

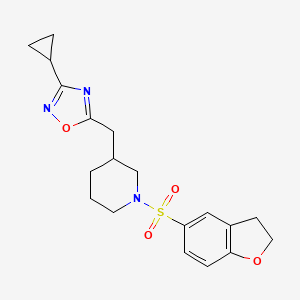

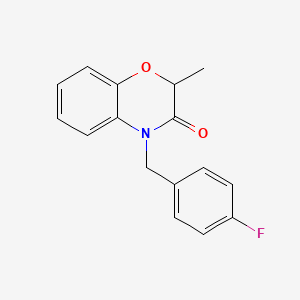

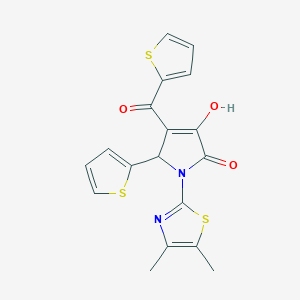

![2-ethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide](/img/structure/B3006414.png)

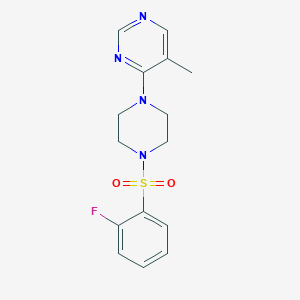

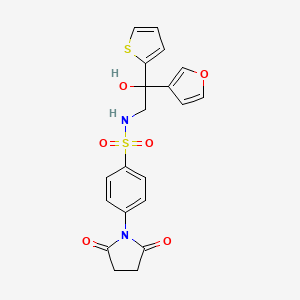

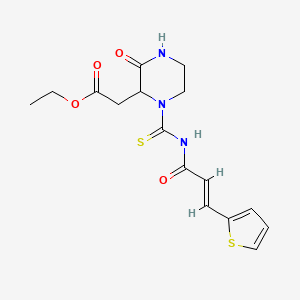

![3-(4-Chlorophenyl)-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B3006425.png)

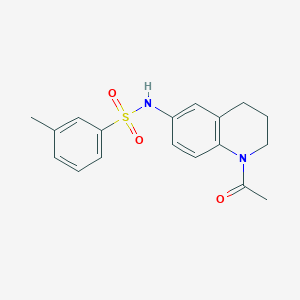

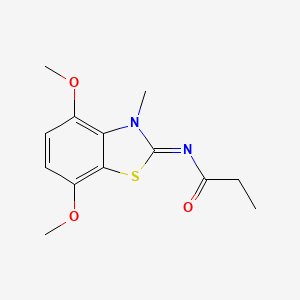

![6-Methylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B3006427.png)